(-)-3-Methoxy Butorphanol
Description
Overview of Opioid Receptor Systems
The physiological and pharmacological effects of opioids are mediated by their interaction with a family of G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. painphysicianjournal.com The activation of these receptors leads to a cascade of intracellular events, ultimately resulting in the modulation of pain perception and other physiological processes.
Four primary subtypes of opioid receptors have been identified and cloned: the mu (μ), kappa (κ), delta (δ), and the nociceptin (B549756) opioid receptor (NOP), also known as opioid receptor-like 1 (ORL-1). patsnap.com While structurally related, these receptor subtypes are distinct in their anatomical distribution, physiological roles, and ligand-binding preferences. wikipedia.org
Mu-Opioid Receptor (MOR): MOR is the primary target for many classical opioids like morphine. Its activation is associated with potent analgesia but also with significant side effects such as respiratory depression, euphoria, and physical dependence. patsnap.com
Kappa-Opioid Receptor (KOR): Activation of KOR also produces analgesia, particularly at the spinal level. wikipedia.org However, it is also associated with dysphoria, sedation, and psychotomimetic effects, which can limit the clinical utility of KOR agonists. wikipedia.org
Delta-Opioid Receptor (DOR): DORs are also involved in analgesia and may have a role in mood regulation. Research into DOR-selective ligands is ongoing, with the hope of developing analgesics with fewer side effects than MOR agonists.
Nociceptin Opioid Receptor (NOP): The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ, form a system that is structurally similar to the classical opioid receptors but pharmacologically distinct. patsnap.com It does not bind traditional opioids and is implicated in a variety of functions, including pain modulation, anxiety, and depression. usda.gov
The body produces its own opioid peptides that act as natural ligands for the opioid receptors. These include endorphins, enkephalins, and dynorphins. patsnap.com
Endorphins show a high affinity for μ-receptors.
Enkephalins bind preferentially to δ-receptors.
Dynorphins are the primary endogenous ligands for κ-receptors.
Upon ligand binding, opioid receptors initiate intracellular signaling primarily through the G-protein pathway. patsnap.com This activation leads to the inhibition of the enzyme adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). painphysicianjournal.com It also modulates ion channels, specifically by promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels. wikipedia.org This combined action results in a hyperpolarization of the neuron, reducing its excitability and inhibiting the transmission of pain signals. wikipedia.org
| Receptor Subtype | Primary Endogenous Ligands | Key Physiological Functions |
| Mu (μ) | Endorphins, Endomorphins | Supraspinal and spinal analgesia, respiratory depression, euphoria, sedation, physical dependence |
| Kappa (κ) | Dynorphins | Spinal analgesia, sedation, dysphoria, miosis |
| Delta (δ) | Enkephalins | Spinal and supraspinal analgesia, antidepressant effects |
| Nociceptin (NOP) | Nociceptin/Orphanin FQ | Modulation of pain, anxiety, depression, tolerance to μ-opioid agonists |
Butorphanol (B1668111) as a Prototypical Opioid Agonist-Antagonist
Butorphanol is a synthetically derived morphinan (B1239233) opioid that is recognized as a potent analgesic. usda.govnih.gov It is a classic example of a mixed agonist-antagonist, meaning it has different effects at different opioid receptor subtypes. patsnap.comdrugbank.com Specifically, butorphanol acts as an agonist at the κ-opioid receptor and a partial agonist or antagonist at the μ-opioid receptor. wikipedia.orgdrugbank.com
This dual activity profile is central to its pharmacology. The agonism at the κ-receptor is the primary driver of its analgesic effects. wikipedia.org Its antagonist activity at the μ-receptor gives it a "ceiling effect" for respiratory depression, a dangerous side effect of typical μ-agonists like morphine. nih.gov This profile also means butorphanol has a lower abuse potential compared to full μ-agonists. wikipedia.org Studies have shown that butorphanol is several times more potent than morphine as an analgesic. nih.gov
Rationale for Research into Butorphanol Analogues and Derivatives
The development of morphine derivatives and synthetic opioids like butorphanol was spurred by the goal of separating the powerful analgesic properties of opioids from their significant negative side effects. usda.gov Researchers sought to create compounds that could retain potent pain relief while reducing addiction liability, respiratory depression, and other issues. usda.gov
Further research into butorphanol analogues and derivatives is driven by several objectives:
Exploring Structure-Activity Relationships: By modifying the butorphanol molecule, researchers can investigate how different functional groups influence binding affinity and functional activity at opioid receptors. This knowledge is fundamental to rational drug design. nih.govacs.org
Improving Pharmacokinetic Properties: Derivatives are often synthesized to improve characteristics like oral bioavailability, which is very low for butorphanol itself. drugbank.com
Fine-Tuning Pharmacological Profiles: The creation of analogues allows for the potential development of compounds with more desirable balances of κ-agonist and μ-antagonist activity, potentially enhancing analgesia while further minimizing undesirable effects like dysphoria. nih.gov
Properties
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVODKGBEXBXFW-BHIFYINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@]4([C@@]2(CCCC4)CCN3CC5CCC5)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of 3 Methoxy Butorphanol
Opioid Receptor Binding Affinity and Selectivity
The interaction of a compound with opioid receptors is the first step in its pharmacological action. This is typically quantified by its binding affinity (Ki), where a lower value indicates a stronger interaction.
Structure-activity relationship (SAR) studies on morphinans provide insights into how the 3-methoxy modification might affect receptor binding compared to butorphanol (B1668111). The 3-hydroxyl group in morphinans like butorphanol is historically considered crucial for high-affinity receptor interaction, often forming a key hydrogen bond. nih.gov
Replacing this phenolic group can have significant effects. For example, replacing the 3-hydroxyl in cyclorphan (B1240199) (a close analogue of butorphanol) with an amino group leads to a steep loss in affinity for the MOR. nih.gov However, further substitution on that amino group, for instance with a benzyl (B1604629) group, can restore high affinity. nih.gov In another series of morphinans, replacement of a 3-hydroxyl with an aminothiazole moiety has been shown to be a viable bioisosteric replacement, yielding high-affinity ligands. researchgate.net
The introduction of a methoxy (B1213986) group at the 3-position, as in (-)-3-Methoxy Butorphanol, removes the hydrogen-bonding donor capability of the phenolic hydroxyl. This change can significantly impact binding affinity. While direct data for the subject compound is elusive, studies on other morphinans where the 3-hydroxyl is replaced show that this position is highly sensitive to substitution, often resulting in reduced affinity unless other compensatory interactions can be formed. nih.govnih.gov For comparison, the binding affinities for the parent compound Butorphanol and other related morphinans are presented in the table below.
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
|---|---|---|---|
| Butorphanol | 1.5 | 0.25 | 39 |
| Cyclorphan | 0.062 | 0.049 | 1.30 |
| 14-Methoxybutorphanol | 0.45 | 0.24 | 29 |
| Naltrexone (B1662487) | 0.20 | 0.40 | 8.70 |
In Vitro Functional Assays and Receptor Efficacy
Functional assays move beyond simple binding to measure the cellular response triggered by a compound, determining whether it acts as an agonist (activator), antagonist (blocker), or partial agonist.
The [35S]GTPγS binding assay is a common method to measure the activation of G proteins, a primary step in opioid receptor signaling. nih.govnih.gov Specific [35S]GTPγS data for this compound is not available in the searched literature.
However, its parent compound, butorphanol, is characterized as a partial agonist at both the μ- and κ-opioid receptors in such assays. nih.govcore.ac.uk For instance, a study on various morphinan (B1239233) ligands found that butorphanol and its derivatives acted as partial κ-agonists. nih.gov Another report describes butorphanol as a partial agonist at MOR and a full agonist at KOR in [35S]GTPγS binding assays. researchgate.net The efficacy (Emax) and potency (EC50) of a compound in this assay indicate its ability to initiate G protein-mediated signaling pathways. nih.gov The table below shows functional data for butorphanol and a related derivative.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% Emax) |
|---|---|---|---|
| 14-Methoxybutorphanol | κ-Opioid | 0.28 | 74 |
| μ-Opioid | 2.2 | 40 | |
| Butorphanol | κ-Opioid | 0.43 | 86 |
| μ-Opioid | 4.3 | 43 |
Data derived from a study on bivalent morphinan ligands and may vary between different assay systems. nih.gov
Following G protein activation, opioid receptors are often regulated through a process involving β-arrestin proteins. frontiersin.org β-arrestin recruitment can lead to receptor desensitization, internalization (removal from the cell surface), and the initiation of separate, G protein-independent signaling cascades. frontiersin.orgnih.gov
There is no specific data concerning β-arrestin recruitment or receptor internalization for this compound. Studies on butorphanol itself have shown that it can induce these downstream effects. One study reported that butorphanol acts as a full agonist in recruiting β-arrestin to the κ-opioid receptor, which is also confirmed by its ability to cause KOR internalization. nih.gov This contrasts with its partial agonism in G-protein activation, suggesting a degree of functional selectivity. nih.gov
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment) at the same receptor. frontiersin.org This concept is of significant interest in opioid research, as it's hypothesized that separating G protein-mediated analgesia from β-arrestin-mediated side effects could lead to safer pain medications. nih.govnih.gov
Given the lack of functional data for this compound, its profile of biased agonism cannot be determined. The parent compound, butorphanol, demonstrates pathway selectivity, acting as a partial agonist for G-protein activation while being a full agonist for β-arrestin recruitment at the KOR. nih.gov This profile suggests a bias towards the β-arrestin pathway. The modification at the 3-position would likely influence the conformational state of the receptor upon binding, which in turn could alter the preference for coupling to either G proteins or β-arrestins, but without experimental data, the precise nature of this influence remains speculative. frontiersin.org
Molecular Mechanisms of Opioid Receptor Activation and Signaling
The signaling cascades initiated by this compound are a direct consequence of its interaction with and activation of opioid receptors at a molecular level. Understanding these initial events is crucial for elucidating its pharmacological profile.
Computational Docking and Ligand-Receptor Interaction Models
Computational docking and molecular dynamics (MD) simulations have become indispensable tools for visualizing and understanding how ligands like butorphanol and its analogs bind to opioid receptors. acs.orgfrontiersin.org These models provide critical insights into the specific amino acid residues and structural domains of the receptor that are essential for ligand recognition, binding, and subsequent receptor activation.
Studies involving in silico docking of butorphanol and related morphinans into the crystal structures of opioid receptors, particularly the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), have revealed a conserved binding pocket. nih.govnih.gov For morphinans, including butorphanol, the binding orientation is critical and involves a series of non-covalent interactions that stabilize the ligand-receptor complex. nih.gov
A key interaction for many opioids is a charged interaction with an aspartic acid residue (D147 in the µ-OR), which, along with a network of water molecules, helps to anchor the ligand. acs.orgelifesciences.org The structure of butorphanol and its analogs allows for specific interactions within this binding site. For instance, computational models indicate that butorphanol and the KOR full agonist salvinorin A share the same binding cavity in the KOR. nih.gov This cavity is instrumental in determining whether a ligand will act as an agonist or an antagonist. nih.gov
Molecular docking studies have highlighted several key residues and regions within the opioid receptors that interact with butorphanol-like ligands. These interactions are crucial for receptor activation and signaling.
| Interacting Residue/Region | Location | Type of Interaction | Significance |
| Aspartic Acid (D3.32) | Transmembrane Helix 3 (TM3) | Charged/Ionic Bond | A highly conserved interaction crucial for anchoring the protonated nitrogen of most opioid ligands. acs.orgfrontiersin.orgnih.govelifesciences.org |
| Tyrosine (Y7.43) | Transmembrane Helix 7 (TM7) | Hydrogen Bond | Interacts with the phenolic hydroxyl group of morphinans, contributing to binding affinity. frontiersin.orgnih.govelifesciences.org |
| Histidine (H6.52) | Transmembrane Helix 6 (TM6) | Hydrogen Bond (via water) | Mediates interactions between the ligand and the receptor through a water molecule network. acs.orgnih.govelifesciences.org |
| Tryptophan (W6.48) | Transmembrane Helix 6 (TM6) | Hydrophobic/Aromatic | Part of the CWxP motif, important for the activation switch of class A GPCRs. frontiersin.orgelifesciences.org |
| Glutamine (Q2.60) | Transmembrane Helix 2 (TM2) | Hydrogen Bond | May interact with the carbonyl group of certain ligands, influencing binding and activation. frontiersin.orgelifesciences.org |
| Extracellular Loop 2 (ECL2) | Extracellular | Multiple | Interactions in this region, particularly with TM5, may influence biased signaling (G protein vs. β-arrestin). elifesciences.org |
Table created based on data from multiple computational studies on opioid ligand-receptor interactions. acs.orgfrontiersin.orgnih.govelifesciences.orgelifesciences.org
The specific orientation of the N-substituent and modifications on the morphinan scaffold, such as the 3-methoxy group in this compound, can influence how the ligand settles into the binding pocket, potentially altering interactions with these key residues and favoring specific receptor conformations. acs.org For example, computational models suggest that different conformations of a ligand's C-ring can lead to interactions with different sub-pockets (e.g., TM2-TM3 vs. TM5-ECL2), which in turn correlates with signaling bias. elifesciences.org
Role of Receptor Homo- and Hetero-Oligomerization in Ligand Activity
It is now well-established that G protein-coupled receptors (GPCRs), including opioid receptors, can exist and function not just as monomers, but also as dimers (homo- or hetero-dimers) or even higher-order oligomers. acs.orgnih.gov This phenomenon of receptor oligomerization adds a significant layer of complexity to opioid pharmacology, as these receptor complexes can exhibit unique ligand binding and signaling properties that are distinct from their constituent monomers. nih.govguidetopharmacology.org
The activity of a ligand like this compound can, therefore, be profoundly influenced by the specific oligomeric state of the opioid receptors it encounters. nih.gov Hetero-oligomerization, the association of different receptor types (e.g., MOR-DOR, MOR-KOR), is particularly significant as it can generate novel pharmacological entities. nih.gov
The development of bivalent ligands, which consist of two pharmacophores connected by a spacer, has been a key strategy to probe and validate the existence of these receptor dimers. acs.orgnih.gov Studies with bivalent ligands containing butorphanol or its analogs have provided evidence for the existence of opioid receptor oligomers and have shown that bridging two receptor units can lead to enhanced affinity and selectivity compared to the individual monomeric ligands. nih.govnih.gov
The table below summarizes the potential impact of opioid receptor oligomerization on ligand activity.
| Oligomer Type | Example | Potential Impact on Ligand Activity | References |
| Homo-dimer | MOR-MOR | Can alter receptor internalization, desensitization, and signaling efficiency. Bivalent ligands targeting these may have enhanced potency. | nih.gov |
| Hetero-dimer | MOR-DOR (μ-δ) | Creates a novel binding pocket with unique pharmacology. Ligands may exhibit different affinity and efficacy compared to their action at either monomer. Can influence the transition from MOR to DOR agonism. | nih.gov |
| Hetero-dimer | MOR-KOR (μ-κ) | May lead to alterations in signal transduction pathways and functional selectivity (biased agonism). | nih.gov |
| Hetero-dimer | MOR-ORL1 | Can result in convergent adaptive changes in downstream signaling pathways, such as adenylyl cyclase activity, upon chronic agonist exposure. | nih.gov |
| Hetero-dimer | MOR-CB1R | Association with non-opioid receptors like the cannabinoid CB1 receptor can modulate MOR signaling, phosphorylation, and internalization. | nih.gov |
This table synthesizes findings on the pharmacological consequences of opioid receptor oligomerization.
Preclinical Pharmacokinetic and Metabolic Profiling of 3 Methoxy Butorphanol
Preclinical Absorption and Distribution Studies (in vivo animal models)
The absorption and distribution of butorphanol (B1668111) have been characterized in various animal models, demonstrating rapid absorption and wide distribution into tissues. Following parenteral administration, butorphanol is quickly absorbed, with peak plasma levels reached in a short time frame. drugs.com For instance, after intramuscular injection in dogs and cats, peak serum levels occur between 0.5 and 1.5 hours. drugs.com
The volume of distribution (Vd) of butorphanol is large, indicating extensive distribution into tissues throughout the body. drugs.com In horses, the steady-state volume of distribution has been reported to be 1.4 ± 0.3 L/kg. nih.gov In dogs and cats, the Vd is even larger, at 4.4 L/kg and 7.4 L/kg, respectively, after intravenous administration. drugs.com This wide distribution is a key factor in its pharmacokinetic profile. Butorphanol also exhibits a high degree of binding to plasma proteins, with approximately 80% being bound. Current time information in Bangalore, IN.msdvetmanual.com
| Animal Model | Route of Administration | Peak Plasma Time (Tmax) | Volume of Distribution (Vd) | Plasma Protein Binding |
| Horses | Intravenous (IV) | Not Applicable | 1.4 ± 0.3 L/kg nih.gov | ~80% Current time information in Bangalore, IN.msdvetmanual.com |
| Dogs | Intramuscular (IM) | 0.5 - 1.5 hours drugs.com | 4.4 L/kg (IV) drugs.com | ~80% Current time information in Bangalore, IN.msdvetmanual.com |
| Cats | Intramuscular (IM) | 0.5 - 1.5 hours drugs.com | 7.4 L/kg (IV) drugs.com | ~80% Current time information in Bangalore, IN.msdvetmanual.com |
| Donkeys | Intramuscular (IM) | 0.48 ± 0.09 hours biorxiv.orgfda.gov | 322 ± 50 mL/kg (IV) biorxiv.org | Not Specified |
Preclinical Metabolic Pathways and Metabolite Identification (in vivo animal models)
Butorphanol undergoes extensive metabolism, primarily in the liver. Current time information in Bangalore, IN.nih.govnih.gov The main metabolic pathways include hydroxylation and N-dealkylation. drugs.com
The liver is the primary site of butorphanol metabolism in animal models. Current time information in Bangalore, IN.nih.govnih.gov Hepatic enzymes are responsible for the biotransformation of butorphanol into its various metabolites. drugs.com The extensive metabolism in the liver contributes significantly to the drug's clearance from the body. Current time information in Bangalore, IN.msdvetmanual.com In cases of hepatic impairment, the elimination half-life of butorphanol can be significantly prolonged, highlighting the critical role of the liver in its metabolism. Current time information in Bangalore, IN.
In animal studies, several metabolites of butorphanol have been identified. The primary metabolites are hydroxybutorphanol (B1227631) and norbutorphanol (B1234993). europa.euresearchgate.net Animal studies have suggested that some of these metabolites may possess some analgesic activity, although this has not been confirmed in humans. Current time information in Bangalore, IN.usda.gov Specifically, studies in rats have indicated that the effects of butorphanol on monoamine turnover are likely produced by the parent drug itself, as hydroxybutorphanol and norbutorphanol showed little effect on the levels of monoamines and their metabolites. europa.eu In horses, two inactive metabolites are produced. drugs.com The major urinary metabolite of butorphanol has been identified as trans-hydroxybutorphanol. researchgate.net
| Metabolite | Activity in Animal Models |
| Hydroxybutorphanol | Some analgesic activity suggested in general animal studies Current time information in Bangalore, IN.usda.gov; little effect on monoamine turnover in rats europa.eu. Considered inactive in horses drugs.com. |
| Norbutorphanol | Some analgesic activity suggested in general animal studies Current time information in Bangalore, IN.usda.gov; little effect on monoamine turnover in rats europa.eu. |
| trans-Hydroxybutorphanol | Identified as the major urinary metabolite researchgate.net. |
Preclinical Elimination Routes and Half-life in Animal Models
The elimination of butorphanol and its metabolites occurs through both urine and feces. Current time information in Bangalore, IN.msdvetmanual.com The terminal half-life of butorphanol varies across different animal species. In horses, the elimination half-life is approximately 5.9 ± 1.5 hours. nih.gov In dogs and cats, the terminal half-life is shorter, around 1.7 hours and 4.1 hours, respectively. drugs.com Donkeys exhibit a more rapid elimination, with a half-life of 0.83 ± 0.318 hours after intravenous administration. biorxiv.orgfda.gov
| Animal Model | Elimination Half-life (t1/2) | Primary Route of Elimination |
| Horses | 5.9 ± 1.5 hours nih.gov | Urine and Feces Current time information in Bangalore, IN.msdvetmanual.com |
| Dogs | ~1.7 hours drugs.com | Urine and Feces Current time information in Bangalore, IN.msdvetmanual.com |
| Cats | ~4.1 hours drugs.com | Urine and Feces Current time information in Bangalore, IN.msdvetmanual.com |
| Donkeys | 0.83 ± 0.318 hours (IV) biorxiv.orgfda.gov | Urine and Feces Current time information in Bangalore, IN.msdvetmanual.com |
Preclinical Pharmacodynamic Studies and Biological Activities of 3 Methoxy Butorphanol Analogues
Modulation of Central Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin (B10506), Norepinephrine (B1679862) in animal models)
Preclinical studies investigating the effects of butorphanol (B1668111) on central neurotransmitter systems have primarily focused on its interaction with the dopaminergic system. In animal models, butorphanol has been shown to influence dopamine metabolism, particularly in the mesolimbic pathway, which is involved in reward and motivation.
One study in rats examined the action of butorphanol on dopamine metabolism in various brain regions. It was observed that in the nucleus accumbens, a key area of the mesolimbic pathway, butorphanol increased the levels of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxytyramine (3-MT), without altering the steady-state levels of dopamine itself. nih.gov This effect on dopamine turnover was found to be reversible by the opioid antagonists naloxone (B1662785) and WIN 44441-3, suggesting that it is mediated by mu-opioid receptors. nih.gov In contrast, butorphanol did not affect dopamine metabolite levels in several mesocortical areas, such as the entorhinal, prefrontal, pyriform, and cingulate cortices, nor in the olfactory tubercle. nih.gov This region-specific modulation of dopamine metabolism distinguishes butorphanol from morphine, which was found to stimulate dopamine metabolism in most of these areas. nih.gov
While the direct effects of butorphanol on serotonin and norepinephrine systems are less extensively detailed in standalone studies, it is generally understood that the analgesic effects of opioids can involve the modulation of these neurotransmitter systems, particularly in descending pain pathways. However, specific preclinical studies detailing the precise mechanisms and extent of serotonin and norepinephrine modulation by butorphanol are not as prevalent as those for dopamine.
Interactive Data Table: Effect of Butorphanol on Dopamine Metabolites in the Rat Nucleus Accumbens
| Compound | Brain Region | Dopamine Metabolite | Change in Level | Receptor Mediation |
| Butorphanol | Nucleus Accumbens | DOPAC | Increased | Mu-opioid |
| Butorphanol | Nucleus Accumbens | HVA | Increased | Mu-opioid |
| Butorphanol | Nucleus Accumbens | 3-MT | Increased | Mu-opioid |
| Butorphanol | Mesocortical Areas | Dopamine Metabolites | No significant change | - |
In Vivo Efficacy Models (Animal Studies)
The in vivo efficacy of butorphanol has been evaluated in a variety of animal models, providing insights into its opioid receptor-mediated effects and its relative potency compared to other opioids.
In mice, the antinociceptive effects of butorphanol in the radiant-heat tail-flick test were found to be primarily mediated by the mu-opioid receptor. nih.gov In this model, butorphanol acted as a partial agonist, producing a maximal analgesic effect that was 82% of that achieved by full mu-opioid agonists like morphine and fentanyl. nih.gov The involvement of the mu-opioid receptor was confirmed by the fact that the selective mu antagonist β-funaltrexamine dose-dependently antagonized the antinociceptive effects of butorphanol. nih.gov Conversely, a kappa-selective antagonist, nor-binaltorphimine, did not reliably antagonize butorphanol's effects, and a delta-selective antagonist, naltrindole, had no effect. nih.gov
These findings suggest that in this specific pain model, the mu-opioid receptor plays a predominant role in the analgesic effects of butorphanol.
The analgesic efficacy of butorphanol has been compared to that of other clinically relevant opioids in various animal species and pain models. These studies provide a valuable framework for understanding its relative potency and duration of action.
In a study comparing butorphanol with morphine and buprenorphine in rats and mice using the hot plate and tail flick assays, butorphanol provided the lowest level of analgesia with the shortest duration of action (1 to 2 hours in both species). nih.gov Morphine produced the highest analgesic effect with an intermediate duration (2 to 3 hours), while buprenorphine had an intermediate analgesic effect and the longest duration (6 to 8 hours in rats and 3 to 5 hours in mice). nih.gov
A comparison in dogs undergoing elective ovariohysterectomy found that the non-steroidal anti-inflammatory drug (NSAID) meloxicam (B1676189) provided superior analgesia compared to butorphanol in the first 12 hours following surgery. researchgate.net Dogs treated with butorphanol had significantly higher pain scores and were more likely to require rescue analgesia. researchgate.net
In cats undergoing ovariohysterectomy, a study comparing butorphanol and methadone for postoperative analgesia concluded that methadone appeared to be a better analgesic, providing effective pain relief for 6 hours in most cats, whereas a significant number of cats in the butorphanol group required rescue analgesia.
Another comparative study evaluated the analgesic efficacy of butorphanol and fentanyl in patients undergoing laparoscopic cholecystectomy. The results indicated that butorphanol provided better postoperative analgesia with a longer duration of action compared to fentanyl. medpulse.in
Interactive Data Table: Comparative Analgesic Efficacy of Butorphanol in Animal Models
| Animal Model | Pain Model | Comparator Opioid(s) | Key Findings |
| Rats and Mice | Hot Plate & Tail Flick | Morphine, Buprenorphine | Butorphanol had the lowest analgesic effect and shortest duration. |
| Dogs | Ovariohysterectomy | Meloxicam (NSAID) | Meloxicam provided superior analgesia to butorphanol. |
| Cats | Ovariohysterectomy | Methadone | Methadone provided better and longer-lasting postoperative analgesia. |
| Humans | Laparoscopic Cholecystectomy | Fentanyl | Butorphanol provided better and longer-lasting postoperative analgesia. |
Investigation of Novel Non-Opioid Receptor Mediated Biological Activities (e.g., effects on cell proliferation in cancer models)
Recent preclinical research has begun to explore the biological activities of butorphanol that may be independent of its interaction with classical opioid receptors. A significant area of this investigation is its potential effects on cancer cell proliferation.
Studies have indicated that butorphanol may possess anti-tumor properties. In a study on colorectal cancer (CRC) cells, butorphanol was found to inhibit cell proliferation, migration, and invasion, while promoting apoptosis. elsevierpure.com The proposed mechanism for these effects involves the interaction of butorphanol with the sigma non-opioid intracellular receptor 1 (SIGMAR1), leading to its downregulation. elsevierpure.com
Similarly, in a study on human esophageal cancer cells, butorphanol was shown to inhibit cell proliferation, migration, and invasion, and to promote apoptosis. bvsalud.org The researchers suggested that these effects may be related to the inhibition of the CCL2-CCR2 axis, a signaling pathway involved in cancer progression. bvsalud.org
Furthermore, research on hepatocellular carcinoma has demonstrated that butorphanol can inhibit angiogenesis and metastasis. researchgate.net These anti-cancer effects were associated with the inactivation of the MAPKs signaling pathway. researchgate.net
These findings suggest that butorphanol and its analogues may have therapeutic potential beyond analgesia, through mechanisms that are not traditionally associated with opioid receptor agonism.
Interactive Data Table: Non-Opioid Mediated Anti-Cancer Effects of Butorphanol
| Cancer Model | Observed Effects | Proposed Mechanism |
| Colorectal Cancer Cells | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | Interaction with and downregulation of SIGMAR1 |
| Esophageal Cancer Cells | Inhibition of proliferation, migration, and invasion; promotion of apoptosis | Inhibition of the CCL2-CCR2 axis |
| Hepatocellular Carcinoma | Inhibition of angiogenesis and metastasis | Inactivation of the MAPKs signaling pathway |
Analytical Methodologies for Research and Quantification of 3 Methoxy Butorphanol
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of (-)-3-Methoxy Butorphanol (B1668111) from related compounds, metabolites, or endogenous interferences in biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used techniques. researchgate.net
HPLC is a versatile and widely adopted method for the analysis of butorphanol and its analogues due to its high resolution and sensitivity. researchgate.netresearchgate.net The technique can be coupled with various detectors, most commonly Ultraviolet (UV) and Mass Spectrometry (MS), to suit different analytical requirements.
HPLC with UV Detection (HPLC-UV): This method is often used for the quantification of the primary compound in pharmaceutical formulations. The separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. researchgate.netmdpi.com UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for morphinan (B1239233) structures is often in the low UV range (around 200-280 nm). researchgate.netmdpi.com
HPLC with Mass Spectrometry Detection (HPLC-MS/MS): For quantifying low concentrations of (-)-3-Methoxy Butorphanol in complex biological matrices such as plasma or urine, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govijpsjournal.com This approach offers superior sensitivity and selectivity. madbarn.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which significantly enhances specificity by monitoring a specific precursor-to-product ion transition, minimizing matrix effects. nih.gov A sensitive HPLC-MS/MS assay for the parent compound, butorphanol, in human plasma has been described with a lower limit of quantitation (LLOQ) as low as 13.7 pg/ml. researchgate.net
Interactive Table 1: Example HPLC Parameters for Morphinan Analogue Analysis The following table details typical conditions that could be adapted for the analysis of this compound, based on established methods for butorphanol.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Column | Symmetry C18 researchgate.net | Partisil C8 (5 µm) researchgate.net |
| Mobile Phase | 0.05 M ammonium acetate (B1210297) (pH 4.1) and acetonitrile researchgate.net | Methanol-water-formic acid (90:10:0.1, v/v/v) researchgate.net |
| Flow Rate | 1.3 mL/min researchgate.net | 0.3 ml/min researchgate.net |
| Detection | Fluorescence (Ex: 200 nm, Em: 325 nm) researchgate.net | Tandem Mass Spectrometry (MS/MS) |
| Ionization | N/A | Electrospray Ionization (ESI) |
| LLOQ | 2.5 ng/mL (in plasma) researchgate.net | 13.7 pg/mL (in plasma) researchgate.net |
GC-MS is another powerful technique for the analysis of this compound. researchgate.netresearchgate.net However, due to the low volatility and polar nature of morphinan structures, which contain hydroxyl and amine groups, chemical derivatization is typically required to improve their chromatographic properties. nih.govdoi.org Derivatization masks the polar functional groups, thereby increasing the compound's volatility and thermal stability, leading to better peak shape and sensitivity. nih.govjfda-online.com
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to convert hydroxyl and amine groups into their trimethylsilyl (B98337) (TMS) ethers and amines. nih.gov
Acylation: Fluoroacylating reagents, such as pentafluorobenzoyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), are used to create stable, volatile derivatives that are also highly sensitive for detection by electron capture negative-ion chemical ionization (ECNCI-MS). nih.gov
Once derivatized, the sample is introduced into the GC system, where it is separated on a capillary column. The eluting compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. nih.gov GC-MS methods have been successfully developed for the determination of butorphanol and its metabolites in human plasma. nih.gov
Interactive Table 2: Derivatization Strategies for GC-MS Analysis of Morphinan Analogues This table outlines common derivatization approaches for compounds structurally similar to this compound.
| Derivatization Reagent | Target Functional Group(s) | Key Advantages | Reference |
| BSTFA + 1% TMCS | Hydroxyl, Amine | Improves volatility and chromatographic performance. | nih.gov |
| MSTFA | Hydroxyl, Amine | By-product is very volatile, suitable for trace analysis. | nih.govjfda-online.com |
| Pentafluorobenzoyl chloride | Hydroxyl | Creates highly sensitive derivatives for ECNCI-MS detection. | nih.gov |
| Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amine | Increases volatility and improves detection in GC-MS. | nih.gov |
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound, particularly for reference standard characterization and impurity identification. jchps.comscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, characteristic signals would be expected for the methoxy (B1213986) group (a singlet around 3.8 ppm in ¹H NMR and a signal around 55 ppm in ¹³C NMR), the aromatic protons on the benzene (B151609) ring, and the various aliphatic protons of the morphinan skeleton and the cyclobutyl group. cdnsciencepub.comyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include a broad peak for the hydroxyl (-OH) group (around 3300-3600 cm⁻¹), C-H stretching peaks for aromatic and aliphatic groups, and C-O stretching peaks for the methoxy and hydroxyl functionalities (around 1000-1300 cm⁻¹). cdnsciencepub.comyoutube.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule, yielding structural information that helps to confirm the identity of the compound and its degradation products. nih.govnih.gov
Development and Validation of Bioanalytical Methods for Preclinical Samples
Before a new chemical entity like this compound can be evaluated in preclinical studies, robust and reliable bioanalytical methods must be developed and validated for its quantification in biological matrices such as plasma, serum, or urine. humanjournals.comijsat.org This process ensures that the data generated from pharmacokinetic and toxicokinetic studies are accurate and reproducible. semanticscholar.orgresearchgate.net
The development of a bioanalytical method involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comhumanjournals.com
Chromatographic Separation and Detection: As detailed previously, LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. ijpsjournal.com
Method Validation: The developed method must undergo a rigorous validation process according to regulatory guidelines. humanjournals.comsemanticscholar.org
Validation parameters typically assessed include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability). researchgate.net
Interactive Table 3: Typical Bioanalytical Method Validation Parameters (Based on Butorphanol Assays) This table presents example acceptance criteria for the validation of a bioanalytical method intended for preclinical sample analysis.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.netnih.gov |
| Inter- and Intra-assay Precision (CV%) | Within ± 15% (± 20% at LLOQ) | nih.gov |
| Inter- and Intra-assay Accuracy (% Deviation) | Within ± 15% (± 20% at LLOQ) | nih.gov |
| Analyte Stability (Freeze/Thaw, Room Temp) | Recovery within ± 15% of nominal concentration | researchgate.net |
Future Directions and Medicinal Chemistry Prospects
Design of Novel Opioid Ligands Based on the Morphinan (B1239233) Scaffold
The morphinan framework is a key structural element for a wide range of psychoactive substances, including analgesics and cough suppressants. wikipedia.org This scaffold consists of a phenanthrene (B1679779) core with aromatic A ring and saturated B and C rings, along with a nitrogen-containing D ring. wikipedia.org Targeted modifications to this structure can lead to the development of new opioid compounds with unique pharmacological activities.
Key areas for modification of the morphinan scaffold include:
Position 3: The methoxy (B1213986) group at this position is a critical pharmacophore. Alterations to this group can significantly impact the compound's antagonistic activity. nii.ac.jp
Position 14: The hydroxyl group at this position can influence the orientation of other substituents, thereby affecting receptor binding and activity. nii.ac.jp
N-substituent: The group attached to the nitrogen at position 17 plays a crucial role in determining whether the compound acts as an agonist or an antagonist. wikipedia.org
Future research on (-)-3-Methoxy Butorphanol (B1668111) could explore the following modifications to the morphinan scaffold:
Systematic variations of the N-substituent: Introducing different alkyl or aryl groups at this position could modulate the balance of agonist and antagonist activity at various opioid receptors.
Modifications of the 14-hydroxyl group: Esterification or etherification of this group could alter the compound's pharmacokinetic properties and receptor interaction.
Introduction of substituents on the aromatic ring: Adding electron-withdrawing or electron-donating groups to the A ring could fine-tune the electronic properties of the molecule and its binding affinity.
Table 1: Structure-Activity Relationships of Morphinan Derivatives
| Modification Site | Effect on Activity | Example |
| Position 3 (Aromatic Ring) | Altering the methoxy group can decrease antagonistic activity. nii.ac.jp | Removal of the 3-methoxy group in some derivatives reduces activity. nii.ac.jp |
| Position 14 | The hydroxyl group influences the conformation of other parts of the molecule. nii.ac.jp | Steric hindrance from the 14-hydroxy group can affect the orientation of the N-substituent. nii.ac.jp |
| Position 17 (Nitrogen) | Bulky substituents can convert an agonist into an antagonist. wikipedia.org | The addition of an allyl group to an agonist can result in an antagonist like naloxone (B1662785). wikipedia.org |
Strategies for Developing Functionally Selective Opioid Ligands
A significant goal in modern opioid research is the development of "biased agonists," which are ligands that preferentially activate one intracellular signaling pathway over another. nih.govmdpi.com Opioid receptors, like other G protein-coupled receptors (GPCRs), can signal through two primary pathways:
G protein pathway: This pathway is generally associated with the desired analgesic effects of opioids. mdpi.com
β-arrestin pathway: This pathway is often implicated in the undesirable side effects of opioids, such as respiratory depression and tolerance. mdpi.commdpi.com
The development of G protein-biased agonists for the μ-opioid receptor (MOR) is a promising strategy for creating safer analgesics. nih.govmdpi.com These compounds would theoretically provide pain relief with a reduced risk of adverse effects.
Strategies to develop functionally selective ligands based on the (-)-3-Methoxy Butorphanol structure include:
Fine-tuning the N-substituent: The nature of the substituent on the nitrogen atom can significantly influence the degree of bias towards the G protein pathway.
Conformational constraint: Introducing rigid elements into the molecule could lock it into a conformation that preferentially binds to and activates the G protein-coupled state of the receptor.
High-throughput screening: Screening libraries of compounds derived from this compound in cell-based assays that separately measure G protein activation and β-arrestin recruitment can identify biased ligands.
One notable example of a G protein-biased agonist is TRV130 (oliceridine), which has shown a preference for the G protein pathway over the β-arrestin pathway in preclinical studies. mdpi.com
Applications in Investigating Opioid System Physiology and Pathology
Novel opioid ligands like this compound can be valuable research tools for understanding the complex roles of the opioid system in both normal physiology and in disease states. The existence of different opioid receptor types (μ, δ, and κ) and their various signaling pathways allows for a wide range of physiological effects. frontiersin.org
This compound and its derivatives could be used to:
Probe receptor function: By creating a series of related compounds with varying affinities and efficacies for different opioid receptors, researchers can better understand the specific roles of each receptor subtype in processes like pain perception, mood regulation, and addiction.
Investigate biased signaling: Functionally selective ligands derived from this compound can help to dissect the relative contributions of the G protein and β-arrestin pathways to the various physiological and pathological effects of opioids.
Develop positron emission tomography (PET) ligands: Radiolabeled versions of potent and selective ligands can be used in PET imaging to visualize and quantify the distribution of opioid receptors in the living brain, which can provide insights into conditions like chronic pain and opioid use disorder.
The study of butorphanol's interactions with the κ-opioid receptor (KOR) has already provided valuable information on its unique pharmacological profile, including its role in pain modulation and addiction. researchgate.netnih.gov Further research with derivatives like this compound could continue to expand our understanding of the intricate workings of the opioid system.
Q & A
Basic Research Questions
Q. How can researchers optimize the formulation of (-)-3-Methoxy Butorphanol-loaded microneedle patches for sustained drug delivery?
- Methodological Answer : Utilize the Box-Behnken experimental design to evaluate critical variables such as polymer concentration (e.g., polyvinyl alcohol, HPMC K4M/K15M), fractured axial force, and cumulative drug permeation. Design Expert software can predict optimal formulations by maximizing desirability scores (close to 1) and validating regression models (R² > 0.99). For example, a formulation with 189.68 ± 1.66 N axial force and 89.12 ± 2.7% cumulative drug permeation over 8 hours demonstrated sustained release .
Q. What in vitro methods are used to assess this compound’s anti-inflammatory and anti-apoptotic effects in sepsis models?
- Methodological Answer : Establish lipopolysaccharide (LPS)-induced cardiomyocyte (H9C2) or endothelial cell models. Measure cell viability via MTT assays, quantify inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA, and analyze apoptosis using flow cytometry for caspase-3/9 activity. Western blotting can confirm upregulation of κ-opioid receptor (KOR) and anti-apoptotic proteins (e.g., Bcl-2) .
Q. How do researchers validate opioid receptor-mediated mechanisms in this compound’s pharmacological effects?
- Methodological Answer : Employ selective receptor antagonists (e.g., nor-binaltorphimine for KOR) in parallel experiments. Compare outcomes such as cytokine levels or apoptosis rates between treated and antagonist-preconditioned groups. Dose-response curves and receptor binding assays (e.g., radioligand displacement) further confirm receptor specificity .
Advanced Research Questions
Q. How does this compound modulate ABCB1-mediated multidrug resistance in cancer cells?
- Methodological Answer : Use flow cytometry to measure intracellular accumulation of chemotherapeutic agents (e.g., doxorubicin) in resistant cell lines (e.g., HL60/VCR). Perform molecular docking studies (Glide software) to identify binding sites on ABCB1, such as the hydrophobic pocket involving residues IIe340 and Phe951. Validate inhibition via competitive binding assays .
Q. What experimental designs are suitable for analyzing this compound’s dual opioid receptor agonism/antagonism in chronic itch models?
- Methodological Answer : Conduct functional MRI or PET imaging in histamine/non-histamine-induced itch models to map brain regions (e.g., prefrontal cortex, thalamus) activated by the drug. Compare receptor occupancy using radiotracers for µ-opioid (MOR) and κ-opioid (KOR) receptors. Pair with behavioral assays (scratching frequency) to correlate neural activity with itch relief .
Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy across different disease models?
- Methodological Answer : Perform comparative transcriptomics (RNA-seq) on LPS-treated cardiomyocytes vs. oleic acid-endotoxin lung injury models. Identify shared pathways (e.g., NF-κB inhibition) and model-specific regulators (e.g., cell-type-dependent KOR expression). Validate using siRNA knockdown or CRISPR-edited cell lines .
Q. What statistical approaches are critical for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., low vs. high doses). For small-sample studies, perform sensitivity analyses to exclude outliers and ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
